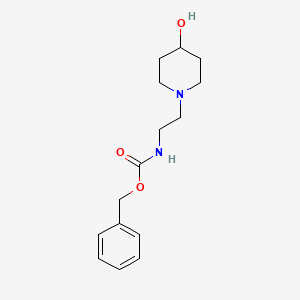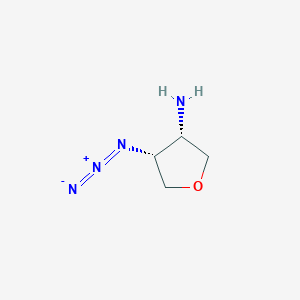
rac-(3R,4S)-4-azidooxolan-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rac-(3R,4S)-4-azidooxolan-3-amine: is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of an azido group attached to an oxolane ring, which imparts distinct reactivity and functionality.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of rac-(3R,4S)-4-azidooxolan-3-amine typically involves the azidation of a suitable oxolane precursor. One common method includes the reaction of an oxolane derivative with sodium azide under appropriate conditions to introduce the azido group. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the azidation process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions: rac-(3R,4S)-4-azidooxolan-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Cycloaddition Reactions: The azido group can engage in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide, DMF, elevated temperatures.
Reduction: Lithium aluminum hydride, catalytic hydrogenation, solvents like tetrahydrofuran (THF).
Cycloaddition: Copper(I) catalysts, organic solvents, room temperature to moderate heating.
Major Products Formed:
Substitution: Various substituted oxolane derivatives.
Reduction: Corresponding amine derivatives.
Cycloaddition: Triazole-containing compounds.
Aplicaciones Científicas De Investigación
rac-(3R,4S)-4-azidooxolan-3-amine has found applications in several scientific domains:
Biology: Investigated for its potential as a bioorthogonal reagent, enabling the labeling and tracking of biomolecules in living systems.
Medicine: Explored for its potential in drug discovery and development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.
Mecanismo De Acción
The mechanism of action of rac-(3R,4S)-4-azidooxolan-3-amine is primarily dictated by the reactivity of the azido group. The azido group can undergo cycloaddition reactions with alkynes to form stable triazole rings, a reaction widely used in click chemistry. This reactivity allows the compound to be used in various applications, including bioconjugation and material science .
Comparación Con Compuestos Similares
- rac-(3R,4S)-1-(tert-Butoxycarbonyl)-4-(3-methoxyphenyl)piperidine-3-carboxylic acid
- rac-(3R,4S)-1-[(benzyloxy)carbonyl]-4-(2-chlorophenyl)pyrrolidine-3-carboxylic acid
- rac-(3R,4S)-4-Phenylpyrrolidine-3-carbonitrile hydrochloride
Comparison: rac-(3R,4S)-4-azidooxolan-3-amine is unique due to the presence of the azido group, which imparts distinct reactivity compared to other similar compounds. While other compounds may have different functional groups such as carbonyl or nitrile, the azido group in this compound allows for specific reactions like cycloaddition, making it particularly valuable in click chemistry and bioorthogonal applications .
Propiedades
Fórmula molecular |
C4H8N4O |
|---|---|
Peso molecular |
128.13 g/mol |
Nombre IUPAC |
(3S,4R)-4-azidooxolan-3-amine |
InChI |
InChI=1S/C4H8N4O/c5-3-1-9-2-4(3)7-8-6/h3-4H,1-2,5H2/t3-,4+/m1/s1 |
Clave InChI |
CQNGRFQRCRGHCI-DMTCNVIQSA-N |
SMILES isomérico |
C1[C@H]([C@H](CO1)N=[N+]=[N-])N |
SMILES canónico |
C1C(C(CO1)N=[N+]=[N-])N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


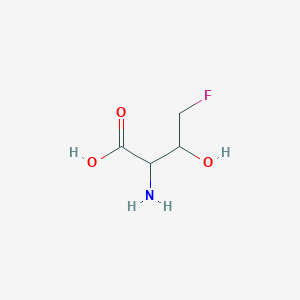
![3-Methyl-2-oxabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B13501546.png)

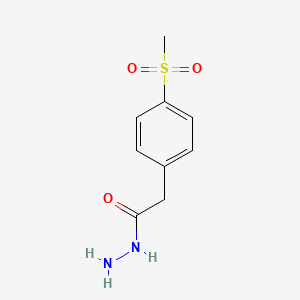
![2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6,7,8-tetrahydro-4H-thieno[3,2-c]azepin-4-one](/img/structure/B13501561.png)
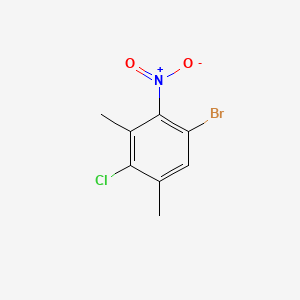
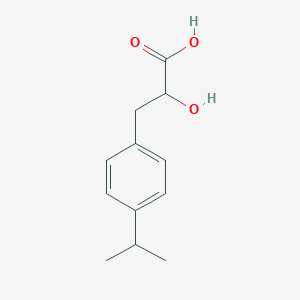
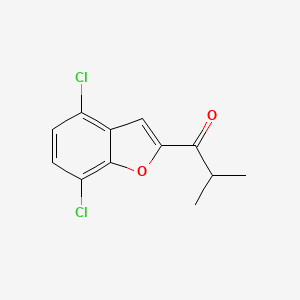
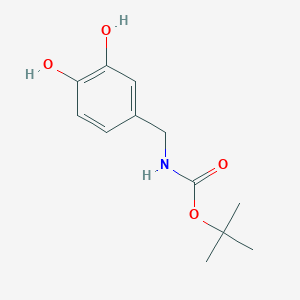
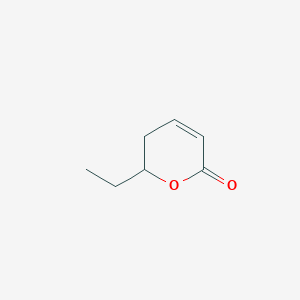

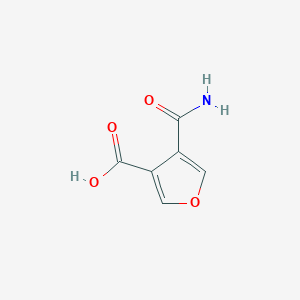
![2-[7-(2-phenylethynyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13501636.png)
